![molecular formula C8H15NO B1267026 1-氮杂双环[2.2.2]辛烷-4-甲醇 CAS No. 26608-58-2](/img/structure/B1267026.png)
1-氮杂双环[2.2.2]辛烷-4-甲醇
概述
描述
“1-Azabicyclo[2.2.2]octane-4-methanol” is a reagent used in the preparation of Umeclidinium Bromide-d5, which is considered as a potentially long-acting antimuscarinic agent . It is also known as "(1-Azabicyclo [2.2.2]oct-4-yl) (diphenyl)methanol" .
Synthesis Analysis
The synthesis of 1-alkyl-1-azonia-4-azabicyclo [2.2.2]octane bromide was carried out according to a previously applied methodology . Potassium hydroxide was added to the precursor solution, which was previously dissolved in anhydrous methanol. The reaction proceeded at ambient temperature with continuous stirring for 1 hour .Molecular Structure Analysis
The molecular formula of “1-Azabicyclo[2.2.2]octane-4-methanol” is C8H15NO . Its molecular weight is 141.2108 . The IUPAC Standard InChI is InChI=1S/C8H15NO/c10-7-8-1-4-9 (5-2-8)6-3-8/h10H,1-7H2 .Chemical Reactions Analysis
The 8-azabicyclo [3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-Azabicyclo[2.2.2]octane-4-methanol” include a melting point of >180°C (dec.), a predicted boiling point of 440.3±25.0 °C, and a predicted density of 1.18±0.1 g/cm3 . It is slightly soluble in chloroform and methanol .科学研究应用
Preparation of Umeclidinium Bromide
This compound is used as a reagent in the preparation of Umeclidinium Bromide , which is considered a potentially long-acting antimuscarinic agent .
Thermophysical Property Data
The National Institute of Standards and Technology (NIST) has critically evaluated thermophysical property data for this compound . This data can be useful in various scientific and industrial applications.
Cyclodextrin Polymers
Cyclodextrin polymers, which are a series of cyclic oligosaccharides formed by amylose, have found applications in many fields such as chemistry, pharmacy, biology, medicine and biomedicine, food, beverage industry, cosmetology and hygiene, chromatography, catalysis, biotechnology, agrochemistry, and remediation . This compound could potentially be used in the synthesis of these polymers .
Cancer Immunotherapy
Recent advances in cyclodextrin-based materials for cancer immunotherapy have been summarized . This compound could potentially be used in the development of these materials .
Conversion of Oximes
1-Benzyl-4-aza-1-azoniabicyclo[2.2.2]octane periodate, which can be prepared from commercially available 1,4-diazabicyclo[2.2.2]octane, converts oximes and α-sulfinyl oximes to the corresponding carbonyl compounds and β-keto sulfoxides, respectively . This compound could potentially be used in similar reactions .
Environmental Remediation
Cyclodextrin polymers have been used in environmental remediation . This compound could potentially be used in the synthesis of these polymers, contributing to environmental remediation efforts .
属性
IUPAC Name |
1-azabicyclo[2.2.2]octan-4-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c10-7-8-1-4-9(5-2-8)6-3-8/h10H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGGCTNQYCZTVNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1(CC2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20181163 | |
| Record name | 1-Azabicyclo(2.2.2)octane-4-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20181163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Azabicyclo[2.2.2]octane-4-methanol | |
CAS RN |
26608-58-2 | |
| Record name | 1-Azabicyclo(2.2.2)octane-4-methanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026608582 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Azabicyclo(2.2.2)octane-4-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20181163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-azabicyclo[2.2.2]octan-4-ylmethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

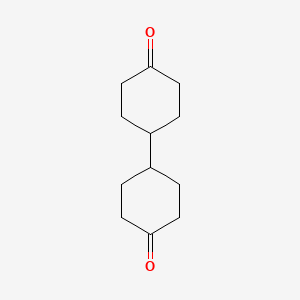
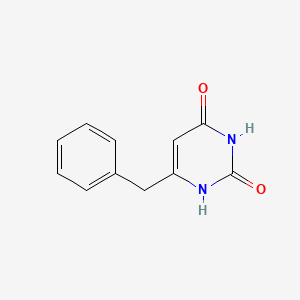
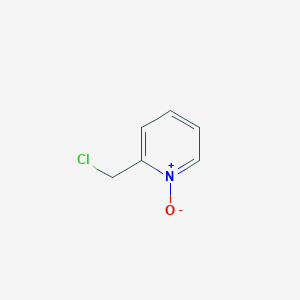
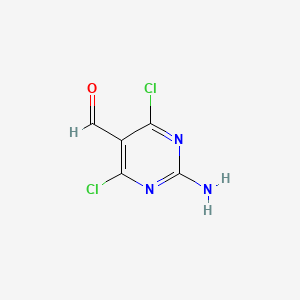

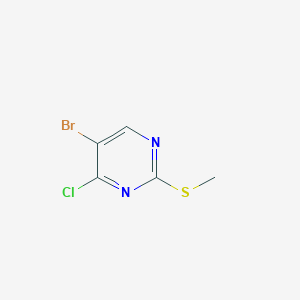

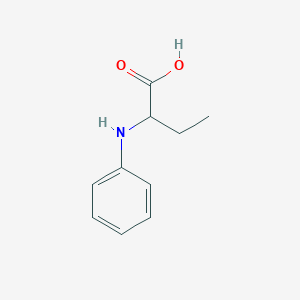
![3-amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B1266958.png)

![n-[2-Chloro-5-(trifluoromethyl)phenyl]-3-oxobutanamide](/img/structure/B1266963.png)


